![molecular formula C24H38N4O3S B3026133 N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide CAS No. 2099681-31-7](/img/structure/B3026133.png)
N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide
Overview
Description
AT-121 is a dual μ-opioid and nociceptin receptor partial agonist (Kis = 16.49 and 3.67 nM, respectively). It stimulates [35S]GTPγS binding to cell membranes expressing μ-opioid or nociceptin receptors (EC50s = 19.6 and 34.7 nM, respectively). AT-121 (0.003-0.03 mg/kg) decreases capsaicin-induced thermal allodynia without increasing scratching activity in rhesus monkeys in a dose-dependent manner. It lacks reinforcing effects, a marker of abuse potential, and reduces oxycodone, but not food pellet, reinforcement in a drug self-administration assay in rhesus monkeys when administered at doses ranging from 0.3 to 10 μg/kg per injection. AT-121 (0.01 or 0.03 mg/kg) does not induce hyperalgesia, a marker of tolerance development, in rhesus monkeys.
Scientific Research Applications
- Mechanism of Action : AT-121 acts as a dual μ-opioid and nociceptin receptor partial agonist. It binds to both receptors, providing pain relief while minimizing the risk of addiction and tolerance development .
- Thermal Allodynia : In rhesus monkeys, AT-121 reduces capsaicin-induced thermal allodynia (hypersensitivity to normally non-painful stimuli) in a dose-dependent manner .
- Lack of Reinforcing Effects : Unlike traditional opioids, AT-121 lacks reinforcing effects, making it less likely to be abused .
- Reduced Oxycodone Reinforcement : AT-121 reduces oxycodone reinforcement in drug self-administration assays, suggesting potential use in opioid addiction treatment .
Addiction Research
AT-121’s unique dual receptor activity makes it an intriguing candidate for addiction-related studies:
- Nociceptin Receptor Modulation : By targeting the nociceptin receptor, AT-121 may impact addiction-related brain activities. Researchers are exploring its potential in reducing addictive behaviors .
Behavioral Neuroscience
Understanding AT-121’s impact on behavior is crucial:
Mechanism of Action
AT-121, also known as 3-oxo-1’-(4-propan-2-ylcyclohexyl)-2-[2-(sulfamoylamino)ethyl]spiro[1H-isoquinoline-4,4’-piperidine] or N-[2-[1,2-dihydro-1’-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4’-piperidin]-2-yl]ethyl]-sulfamide, is an experimental analgesic with a unique mechanism of action .
Target of Action
AT-121 is designed to be bifunctional, acting as an agonist at both the μ-opioid receptor and the nociceptin receptor . These are the compound’s primary targets and play a crucial role in its mechanism of action .
Mode of Action
AT-121 interacts with its targets by binding to these receptors. The interaction with the nociceptin receptor is expected to block the abuse and dependence-related side effects that are typical of opioids . This dual action is what sets AT-121 apart from conventional opioids .
Biochemical Pathways
It is known that the activation of the μ-opioid receptor and the nociceptin receptor can influence various brain activities, including feelings of addiction and chemical dependence .
Pharmacokinetics
It has been found to be a safe, non-addictive analgesic, showing antinociceptive and antiallodynic effects
Result of Action
AT-121 has been found to deliver pain relief equivalent to morphine, but at a dosage 100 times lower . Importantly, it does so without causing addiction . When given to animals who had developed a dependence on the opioid oxycodone, it actually reduced their level of addiction .
properties
IUPAC Name |
3-oxo-1'-(4-propan-2-ylcyclohexyl)-2-[2-(sulfamoylamino)ethyl]spiro[1H-isoquinoline-4,4'-piperidine] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O3S/c1-18(2)19-7-9-21(10-8-19)27-14-11-24(12-15-27)22-6-4-3-5-20(22)17-28(23(24)29)16-13-26-32(25,30)31/h3-6,18-19,21,26H,7-17H2,1-2H3,(H2,25,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZMNXKYQXVRSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)N2CCC3(CC2)C4=CC=CC=C4CN(C3=O)CCNS(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336428 | |
Record name | N-{2-[1'-(cis-4-Isopropylcyclohexyl)-3-oxo-1H-spiro[isoquinoline-4,4'-piperidin]-2(3H)-yl]ethyl}sulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide | |
CAS RN |
2099681-31-7 | |
Record name | N-{2-[1'-(cis-4-Isopropylcyclohexyl)-3-oxo-1H-spiro[isoquinoline-4,4'-piperidin]-2(3H)-yl]ethyl}sulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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